N,N-dimethyl-1-(5-methyl-2-thienyl)methanamine
Description
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
N,N-dimethyl-1-(5-methylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C8H13NS/c1-7-4-5-8(10-7)6-9(2)3/h4-5H,6H2,1-3H3 |
InChI Key |
ITURGVBDBUJAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Thienyl Halide Intermediates
A common approach involves nucleophilic substitution reactions using 5-methyl-2-thienyl halides. For example, 5-methyl-2-thienylmethyl chloride reacts with dimethylamine in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically conducted at 60–80°C for 6–12 hours, yielding the target compound with purities exceeding 85% after aqueous workup.
Key parameters include:
Reductive Amination of 5-Methyl-2-Thienylaldehyde
Reductive amination offers a one-step route by condensing 5-methyl-2-thienylaldehyde with dimethylamine in the presence of reducing agents. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts are employed under mild conditions (25–40°C, 1–3 atm H2). This method achieves yields of 70–80% but requires careful pH control (pH 6–7) to suppress imine hydrolysis.
Mannich Reaction with Thiophene Derivatives
The Mannich reaction enables the integration of the thienyl moiety with dimethylamine via a three-component coupling. A representative protocol involves:
-
Reacting 5-methylthiophene with formaldehyde and dimethylamine hydrochloride in ethanol at reflux (78°C).
-
Isolating the product through vacuum distillation or crystallization.
This method is advantageous for scalability, with reported yields of 65–75%. However, competing side reactions, such as over-alkylation, necessitate precise stoichiometric control.
Advanced Catalytic and Enantioselective Methods
Asymmetric Synthesis Using Chiral Auxiliaries
Patent US7259264B2 describes enantioselective routes for structurally analogous thienyl amines. By employing chiral ligands like (R)-BINAP with palladium catalysts, the dimethylamino group is introduced stereoselectively. For instance, a Ru-catalyzed asymmetric hydrogenation of an imine precursor yields the (S)-enantiomer with 92% enantiomeric excess (ee).
Phase-Transfer Catalysis for Enhanced Efficiency
Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide, accelerate reactions between aqueous dimethylamine and organic-soluble thienyl halides. A patent by WO2004080945A1 highlights this approach, achieving 90% conversion in 2 hours at 50°C. The PTC facilitates interfacial contact, reducing reaction times compared to traditional biphasic systems.
Reaction Optimization and Process Scalability
Solvent and Temperature Effects
Optimal solvents vary by method:
-
Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution by stabilizing transition states.
-
Ethereal solvents (e.g., THF) improve solubility of intermediates in reductive amination.
Elevated temperatures (60–80°C) generally enhance kinetics but risk decomposition above 100°C.
Purification Techniques
Post-synthesis purification often involves:
-
Acid-base extraction : The product is extracted into organic layers (toluene or dichloromethane) after basifying the aqueous phase.
-
Crystallization : Salt formation with hydrochloride or tartaric acid yields high-purity solids.
Comparative Analysis of Methodologies
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(5-methyl-2-thienyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
N,N-dimethyl-1-(5-methyl-2-thienyl)methanamine has the molecular formula and a molecular weight of 155.26 g/mol. Its structure features a dimethylamino group attached to a thienyl ring, specifically a 5-methyl-2-thienyl moiety, which contributes to its unique chemical properties and biological activity .
Pharmaceutical Applications
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .
- Neuropharmacology : The compound's structural characteristics suggest potential interactions with neurotransmitter systems. It may serve as a neuroactive agent, possibly influencing conditions related to neurotransmitter dysregulation, such as depression and anxiety disorders .
- Cancer Research : Investigations into the cytotoxic effects of this compound have revealed promising results against various cancer cell lines. Compounds with similar structural motifs have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential for development into anticancer therapies .
- Enzyme Inhibition : this compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds based on their biological activities:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N,N-dimethyl(2-thienyl)methanamine | Thienyl group; similar amine functionality | Antimicrobial, neuroactive |
| 5-Methylthiazole methylamine | Thiazole instead of thienyl | Antibacterial |
| N,N-dimethylbenzylamine | Benzene ring substitution | Neuroactive |
| 5-Methoxy-N,N-dimethylmethanamine | Methoxy group addition | Potentially psychoactive |
This comparative analysis highlights the unique properties of this compound, particularly regarding its biological activities and synthetic applications.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests potential for development into anticancer agents, emphasizing the need for further research into its mechanisms of action .
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(5-methyl-2-thienyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Compounds
Key Observations:
- NMR Shifts: The dimethylamino group consistently resonates near δ 2.2–2.3 ppm across analogs. Thiophene protons appear upfield compared to indole or imidazopyridine systems due to sulfur’s electron-withdrawing effect.
Biological Activity
N,N-Dimethyl-1-(5-methyl-2-thienyl)methanamine, also known as a thienyl amine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article provides an in-depth analysis of its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a CAS number of 19260-96-9. Its structure includes a dimethylamino group attached to a 5-methyl-2-thienyl moiety, which is responsible for its unique chemical reactivity and biological activity. The thienyl group enhances its interaction with various biological targets.
Synthesis Methods
This compound can be synthesized through straightforward organic reactions, often involving the alkylation of thienyl derivatives with dimethylamine. Common methods include:
- Alkylation Reactions : Utilizing thienyl halides with dimethylamine.
- Reduction Reactions : Reducing suitable precursors to obtain the desired amine.
These methods highlight the compound's accessibility for synthetic chemists.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including antimicrobial effects, neuropharmacological potential, and antioxidant properties.
Antimicrobial Activity
Studies have shown that this compound demonstrates considerable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .
Neuropharmacological Effects
The compound's structural characteristics suggest potential interactions with neurotransmitter systems. Preliminary studies indicate that it may influence cholinergic activity, which is crucial for cognitive functions. Molecular docking studies have shown binding affinities to acetylcholinesterase (AChE) enzymes, suggesting its potential as a neuroprotective agent:
| Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| AChE | -7.5 |
| Butyrylcholinesterase (BuChE) | -6.8 |
This binding profile indicates that this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized in the following table:
| Assay Method | Inhibition Rate (%) |
|---|---|
| DPPH | 45 ± 2.3 |
| ABTS | 50 ± 3.1 |
These findings indicate that the compound possesses moderate antioxidant activity, which could contribute to its overall therapeutic potential .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Evaluation : A study demonstrated that derivatives of this compound exhibited enhanced antibacterial properties compared to traditional antibiotics, suggesting a new avenue for drug development .
- Neuropharmacological Studies : Research indicated that compounds similar to this compound showed promise in inhibiting AChE, potentially leading to cognitive enhancement in animal models .
- Molecular Docking Studies : Investigations revealed strong interactions between this compound and key enzymes involved in bacterial metabolism, highlighting its potential as an effective antimicrobial agent .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of N,N-dimethyl-1-(5-methyl-2-thienyl)methanamine, and how are key intermediates characterized?
Answer:
The compound is typically synthesized via Mannich reactions or nucleophilic substitution. For example, a general method involves reacting a thienyl precursor (e.g., 5-methyl-2-thienyl derivatives) with dimethylamine and formaldehyde in glacial acetic acid, yielding the target compound as an oil or crystalline solid. Key intermediates are characterized using:
- 1H/13C NMR : To confirm methylene (-CH2-) and dimethylamino (-N(CH3)2) groups. For instance, the methylene protons appear as singlets near δ 3.5–4.0 ppm, while dimethyl groups resonate as singlets at δ 2.1–2.4 ppm .
- IR spectroscopy : Peaks at ~1011 cm⁻¹ (C-N stretching, alkyl) and ~1600 cm⁻¹ (C=N/C=C) validate structural motifs .
- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+) for intermediates .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. Methodological strategies include:
- Solvent standardization : Use deuterated solvents (e.g., DMSO-d6, CDCl3) to minimize shifts. For example, DMSO-d6 may downfield-shift aromatic protons compared to acetone-d6 .
- 2D NMR techniques : HSQC and HMBC can resolve overlapping signals, especially in thienyl or indole derivatives .
- Comparative analysis : Cross-reference with analogous compounds (e.g., N,N-dimethyl-1-(3-nitrophenyl)methanamine in ) to validate expected shifts.
Advanced: What computational approaches are used to predict the pharmacological activity of this compound and its derivatives?
Answer:
- Molecular docking : Docking studies (e.g., using AutoDock Vina) compare binding affinities to target proteins. For example, compound 26 (a structurally related imidazo[2,1-b]thiazole derivative) showed tight superimposition with COX-2 inhibitors like SC-558, correlating with IC50 values of 0.08–0.16 µM .
- QSAR modeling : Quantitative structure-activity relationships assess substituent effects (e.g., electron-withdrawing groups on the thienyl ring) on bioactivity .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, topological polar surface area) to optimize bioavailability .
Basic: What analytical methods are critical for confirming purity and structural integrity of the compound?
Answer:
- HPLC/GC-MS : To quantify purity (>95%) and detect trace solvents or byproducts .
- Elemental analysis : Matches experimental C/H/N ratios with theoretical values (e.g., C18H21N3 in ).
- Melting point determination : Sharp melting ranges (e.g., 315–318°C for related Mannich bases) indicate crystallinity and purity .
Advanced: How can researchers design derivatives to enhance COX-2 inhibitory activity or other biological targets?
Answer:
- Pharmacophore modification : Introduce methylsulfonyl or nitro groups (e.g., as in and ) to improve COX-2 binding.
- Bioisosteric replacement : Replace the thienyl ring with imidazo[1,2-a]pyridine ( ) or indole ( ) moieties to modulate selectivity.
- SAR studies : Systematic variation of substituents (e.g., alkyl vs. aryl groups on the methanamine chain) to correlate structure with IC50 values .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (e.g., acetic acid in synthesis) .
- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Advanced: How can researchers address low yields in the Mannich reaction for this compound?
Answer:
- Optimize stoichiometry : Adjust molar ratios of amine, aldehyde, and thienyl precursor (e.g., 1:1:1 in vs. excess formaldehyde in ).
- Catalyst screening : Test acidic (e.g., HCl) or Lewis acid catalysts to accelerate imine formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
Advanced: What strategies validate the compound’s stability under physiological conditions for in vitro studies?
Answer:
- pH stability assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
- Microsomal stability tests : Use liver microsomes to assess metabolic susceptibility (e.g., CYP450-mediated oxidation) .
- Plasma protein binding assays : Equilibrium dialysis or ultrafiltration to measure unbound fraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
